Inarigivir Soproxil

HBV DNA suppression Phase 2 clinical trial Dose-response

Standard-of-care nucleos(t)ide analogs (e.g., tenofovir, entecavir) act solely as viral polymerase inhibitors and fail to achieve HBsAg clearance, leaving a critical gap in functional cure research models. Inarigivir soproxil addresses this gap as a dual-mechanism tool compound: • Activates both RIG-I and NOD2 pathways, inducing intracellular IFN responses while exerting direct antiviral pressure • Retains full in vitro activity against HBV variants resistant to all approved nucleos(t)ide analogs (EC50 = 2.1-2.8 µM) • Phase 2-validated: dose-dependent HBV DNA reduction of 1.5774 log10 IU/mL at 200 mg vs placebo 0.0352 log10 IU/mL Supplied as ≥98% pure white to off-white solid with full analytical documentation (HPLC, NMR). For R&D use only; not for human or veterinary use.

Molecular Formula C25H34N7O13PS
Molecular Weight 703.6 g/mol
CAS No. 942123-43-5
Cat. No. B1671814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInarigivir Soproxil
CAS942123-43-5
SynonymsInarigivir soproxil;  SB 44 (dinucleotide);  SB 9200;  SB-9200;  SB9200.
Molecular FormulaC25H34N7O13PS
Molecular Weight703.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO
InChIInChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1
InChIKeyCJCYTUJOSMYXLE-JDLSZIHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Inarigivir Soproxil Overview: RIG-I Agonist for HBV


Inarigivir soproxil (CAS 942123-43-5; also known as SB 9200, GS-9992) is an orally bioavailable dinucleotide prodrug that functions as a first-in-class dual-target innate immune agonist, activating both the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways [1]. The compound is a prodrug of SB-9000 (Inarigivir) and exhibits a dual mechanism comprising direct antiviral inhibition of HBV replication alongside immunomodulatory interferon induction [2]. Development of the compound for chronic hepatitis B (CHB) advanced to Phase 2 clinical trials before discontinuation, and it remains a research tool compound for investigating host-targeted antiviral strategies and RIG-I pathway biology [3][4].

Pathway

Dual RIG-I / NOD2 pathway activation research

Probe type

Dinucleotide prodrug; requires intracellular bioactivation

Model use

HBV replication & nucleos(t)ide analog-resistant variant research

Why Generic Substitution Fails for Inarigivir Soproxil


Inarigivir soproxil cannot be substituted with standard-of-care nucleos(t)ide analogs (e.g., tenofovir, entecavir) or alternative immunomodulators (e.g., TLR7/8 agonists) due to fundamental mechanistic divergence. Unlike nucleos(t)ide analogs that function solely as viral polymerase inhibitors requiring long-term suppressive therapy without achieving HBsAg clearance, Inarigivir soproxil operates via dual RIG-I/NOD2 pathway activation, inducing intracellular interferon responses while simultaneously exerting direct antiviral pressure [1][2]. Critically, the compound retains full in vitro activity against HBV variants harboring resistance mutations to all approved nucleos(t)ide analogs, a property not shared by lamivudine, adefovir, entecavir, or tenofovir-based agents . Furthermore, as a dinucleotide prodrug requiring intracellular bioactivation to SB-9000, its pharmacokinetic and pharmacodynamic profile cannot be replicated by the free acid form (Inarigivir, CAS 475650-36-3) alone, nor by small-molecule RIG-I agonists with distinct chemotypes lacking the dinucleotide backbone . These differentiating features have direct procurement consequences: researchers investigating host-targeted antiviral mechanisms, functional cure combination strategies, or nucleos(t)ide analog-resistant HBV models require this specific chemotype [3].

Mechanism divergence

Nucleos(t)ide analogs (e.g., tenofovir, entecavir) act only as viral polymerase inhibitors; Inarigivir soproxil additionally activates RIG-I/NOD2 innate immune pathways, so antiviral endpoint profiles may not transfer.

Prodrug specificity

The dinucleotide prodrug requires intracellular conversion to SB-9000; the free acid Inarigivir alone may shift PK/PD context, limiting direct substitution.

Resistance profile

Reported retention of in vitro activity against HBV variants resistant to approved nucleos(t)ide analogs; standard-of-care agents may not reproduce this pattern in resistance models.

Inarigivir Soproxil Quantitative Efficacy Evidence


HBV DNA Reduction vs. Placebo

In a Phase 2, open-label, randomized study (N=80 treatment-naïve CHB patients), 12-week Inarigivir soproxil monotherapy produced dose-dependent reductions in HBV DNA that were quantitatively superior to placebo. At the 200 mg dose, the least squares (LS) mean reduction in HBV DNA was 1.5774 log10 IU/mL, compared with 0.0352 log10 IU/mL in the placebo arm, yielding a net difference of approximately 1.54 log10 IU/mL [1]. Lower doses (25 mg) produced a more modest reduction of 0.6116 log10 IU/mL, still exceeding placebo by ~0.58 log10 IU/mL [1].

HBV DNA vs Placebo
Head-to-head
Inarigivir 200 mg: LS mean reduction 1.5774 log10 IU/mL; Placebo: 0.0352 log10 IU/mL
Net difference: +1.5422 log10 IU/mL

Reported HBV DNA suppression endpoint context in Phase 2 setting

12-week monotherapy; treatment-naïve CHB patients; LS mean analysis

HBV DNA suppression Phase 2 clinical trial Dose-response

HBsAg Reduction with Sequential Tenofovir

Following 12 weeks of Inarigivir soproxil monotherapy, patients were switched to tenofovir disoproxil fumarate (TDF) 300 mg for an additional 12 weeks. During this tenofovir-treated period, LS mean reductions in HBsAg among Inarigivir pre-treated groups ranged from 0.1709 to 0.3529 log10 IU/mL, compared with 0.1984 log10 IU/mL in the placebo pre-treated group [1]. The highest-dose (200 mg) pre-treated cohort achieved a numerically greater HBsAg reduction of 0.3529 log10 IU/mL, representing a 1.78-fold increase relative to placebo pre-treatment [1]. This trend suggests an immunomodulatory priming effect that enhances subsequent nucleos(t)ide analog therapy [2].

HBsAg Decline Sequential
Head-to-head
Inarigivir 200 mg pre-treated: LS mean HBsAg reduction 0.3529 log10 IU/mL
Placebo pre-treated: 0.1984 log10 IU/mL
+0.1545 log10 IU/mL greater reduction

Reported HBsAg endpoint in sequential therapy model context

12-week TDF follow-up after Inarigivir monotherapy; priming effect interpretation

HBsAg reduction Functional cure Sequential therapy

ALT Reduction vs. Placebo

In the same Phase 2 study, Inarigivir soproxil monotherapy was associated with clinically meaningful reductions in alanine aminotransferase (ALT), a marker of hepatic inflammation. Mean ALT reductions from baseline ranged from 23.3 to 33.8 U/L across Inarigivir-treated groups (25–200 mg), compared with only 0.7 U/L in the placebo arm [1]. The quantitative difference ranged from 22.6 to 33.1 U/L greater reduction with Inarigivir treatment relative to placebo [1].

ALT Reduction
Head-to-head
Inarigivir groups: mean ALT reduction 23.3–33.8 U/L
Placebo: 0.7 U/L
Difference: 22.6–33.1 U/L

Reported hepatic inflammation marker endpoint context

Phase 2, 12-week monotherapy; ALT as exploratory endpoint

ALT normalization Hepatic inflammation Immunomodulation

Activity Against Drug-Resistant HBV

In vitro antiviral profiling demonstrates that the active species of Inarigivir soproxil (SB-9000/Inarigivir) retains full inhibitory activity against HBV variants harboring resistance mutations to all approved nucleos(t)ide analogs, including lamivudine-resistant and adefovir dipivoxil-resistant strains . In HepG2.2.15 cell-based assays, SB-9200 reduced replication of wild-type HBV and these drug-resistant variants with comparable potency (EC50 values reported at approximately 2.5 μM) . This contrasts with standard nucleos(t)ide analogs, which exhibit substantial potency losses against their respective resistance-associated variants [1].

Drug-Resistant HBV
Class-level
Retains activity against lamivudine-resistant and adefovir-resistant HBV in HepG2.2.15 cells; EC50 ~2.5 μM for wild-type and resistant variants

Supports research on nucleos(t)ide analog-resistant HBV models

In vitro observation; cross-resistance not observed

Drug resistance HBV variants Antiviral screening

In Vitro HCV Antiviral Activity

In addition to its HBV activity, Inarigivir soproxil exhibits quantifiable antiviral activity against hepatitis C virus (HCV) in cell culture. In genotype 1 HCV replicon systems, the compound demonstrates EC50 values of 2.2 μM against HCV genotype 1a and 1.0 μM against HCV genotype 1b [1]. These values establish a quantitative baseline for potency in HCV models and support the compound's classification as a broad-spectrum antiviral agent targeting RNA viruses .

HCV Activity
Cross-study
EC50: 2.2 μM (HCV 1a); 1.0 μM (HCV 1b) in replicon assays

Reported in vitro HCV replicon endpoint context

Genotype 1 replicon systems; μM-range potency relative to DAAs

HCV Broad-spectrum antiviral Replicon assay

Clinical Safety and Adverse Events

In the Phase 2 clinical trial, treatment-emergent adverse events related to study drug occurred in 4.7% of patients receiving Inarigivir soproxil (pooled across 25–200 mg doses), compared with 6.3% in the placebo group [1]. This numerically lower rate suggests a favorable safety and tolerability profile at the doses evaluated, a relevant consideration for long-term or combination study designs [1][2].

Safety-Related AE Rate
Trial context
Treatment-emergent AEs: 4.7% (Inarigivir pooled 25–200 mg) vs 6.3% (placebo)

Reported tolerability endpoint profile in trial context

Phase 2; N=80; 12-week monotherapy; data to verify for longer-term models

Safety Tolerability Adverse events

Inarigivir Soproxil Research Applications


RIG-I/NOD2 Pathway Activation Studies

Inarigivir soproxil serves as a validated tool compound for probing RIG-I and NOD2 innate immune pathway biology in hepatocyte models. Its dual-mechanism profile, supported by Phase 2 clinical data demonstrating dose-dependent HBV DNA reduction (1.5774 log10 IU/mL at 200 mg vs placebo 0.0352 log10 IU/mL) [1], enables mechanistic studies that cannot be conducted with direct-acting antivirals lacking immunomodulatory function. Researchers investigating host-targeted antiviral strategies or interferon signaling cascades will find this compound uniquely suited for pathway activation studies .

Priming Before Nucleos(t)ide Analog Therapy

The observed trend for enhanced HBsAg reduction following sequential therapy (0.3529 log10 IU/mL in Inarigivir 200 mg pre-treated group vs 0.1984 log10 IU/mL in placebo pre-treated group) [1] positions Inarigivir soproxil as a valuable research tool for studying immunomodulatory priming strategies aimed at improving functional cure rates. This application scenario leverages the compound's unique ability to modulate host immunity prior to standard-of-care therapy, a property not shared by conventional nucleos(t)ide analogs .

Drug-Resistant HBV Model Studies

Given in vitro evidence that the active species of Inarigivir soproxil retains full antiviral activity against HBV variants resistant to lamivudine, adefovir, and other approved nucleos(t)ide analogs [1], the compound is optimally deployed in research models of drug-resistant HBV infection. This application is particularly relevant for laboratories screening next-generation anti-HBV agents or evaluating therapeutic options for treatment-experienced patient populations, where cross-resistance to existing agents limits experimental validity .

Broad-Spectrum Antiviral Screening

The quantified EC50 values against HCV genotypes 1a (2.2 μM) and 1b (1.0 μM) [1], combined with reported activity against norovirus, respiratory syncytial virus, and influenza , support the use of Inarigivir soproxil in broad-spectrum antiviral screening panels and HBV/HCV co-infection research models. The compound's μM-range potency provides a defined baseline for comparative antiviral assessments across RNA virus families .

Application
Selection Property
Validation Focus
RIG-I/NOD2 pathway activation studies
Dual-pathway innate immune agonist prodrug
Interferon signaling and antiviral endpoint assessment in hepatocyte models
Priming strategy research in sequential therapy models
Immunomodulatory priming profile before nucleos(t)ide analog exposure
HBsAg endpoint response and host-immune engagement evaluation
Drug-resistant HBV model studies
Retained in vitro activity against nucleos(t)ide analog-resistant variants
Resistance panel screening and cross-resistance profiling
Broad-spectrum antiviral screening
RNA virus inhibitory activity including HCV replicon models
Comparative antiviral assessment across HBV/HCV and other RNA virus families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inarigivir Soproxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.